molecular formula C18H16N4O2 B7157789 N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-phenyl-1,2,4-triazol-1-yl)acetamide

N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-phenyl-1,2,4-triazol-1-yl)acetamide

Cat. No.: B7157789
M. Wt: 320.3 g/mol
InChI Key: UBIACKSMRSAUOM-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-phenyl-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzofuran and triazole moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.

Properties

IUPAC Name

N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-phenyl-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-17(20-16-7-6-14-10-24-11-15(14)8-16)9-22-12-19-18(21-22)13-4-2-1-3-5-13/h1-8,12H,9-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIACKSMRSAUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)NC(=O)CN3C=NC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-phenyl-1,2,4-triazol-1-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

    Acetamide Formation: The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-phenyl-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzofuran and triazole derivatives.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-phenyl-1,2,4-triazol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with benzofuran and triazole moieties can interact with various enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as 2-arylbenzofurans and 2-alkylbenzofurans.

    Triazole Derivatives: Compounds such as 1,2,4-triazole-3-thiones and 1,2,4-triazole-3-ones.

Uniqueness

N-(1,3-dihydro-2-benzofuran-5-yl)-2-(3-phenyl-1,2,4-triazol-1-yl)acetamide is unique due to the combination of benzofuran and triazole moieties in a single molecule

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